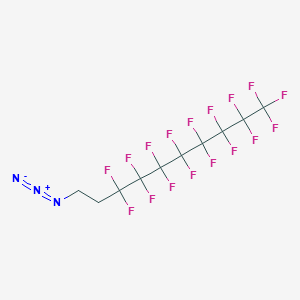
Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-: is a highly fluorinated organic compound. It is characterized by the presence of an azido group and multiple fluorine atoms, which impart unique chemical properties. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- typically involves the introduction of the azido group into a perfluorinated decane backbone. This can be achieved through nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azido group under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by azidation. The use of specialized equipment to handle the highly reactive and potentially hazardous azido group is essential to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although the presence of multiple fluorine atoms generally imparts high resistance to oxidative degradation.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in polar aprotic solvents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized fluorinated products.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other fluorinated compounds.
- Studied for its unique reactivity due to the presence of both azido and fluorinated groups.
Biology and Medicine:
- Potential applications in drug delivery systems due to its stability and resistance to metabolic degradation.
- Investigated for use in imaging agents due to the unique properties of fluorinated compounds.
Industry:
- Utilized in the production of specialized coatings and materials that require high resistance to chemical and thermal degradation.
- Employed in the development of advanced materials for electronics and aerospace applications.
Mechanism of Action
The mechanism of action of Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The fluorinated backbone imparts hydrophobicity and resistance to degradation, making it suitable for applications where stability is crucial.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol
Comparison:
- Uniqueness: The presence of the azido group in Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- distinguishes it from other similar fluorinated compounds. This functional group imparts unique reactivity, making it valuable for specific synthetic applications.
- Stability: Like other perfluorinated compounds, it exhibits high stability and resistance to degradation, which is a common feature among its analogs.
Properties
CAS No. |
121177-79-5 |
|---|---|
Molecular Formula |
C10H4F17N3 |
Molecular Weight |
489.13 g/mol |
IUPAC Name |
10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane |
InChI |
InChI=1S/C10H4F17N3/c11-3(12,1-2-29-30-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2 |
InChI Key |
YRTHCPJYBRQDBB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















